molecular formula C15H14O2S B6402007 6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% CAS No. 1261943-86-5

6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95%

Cat. No. B6402007
CAS RN: 1261943-86-5
M. Wt: 258.3 g/mol
InChI Key: KWJHWSONGCKCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-(3-methylthiophenyl)benzoic acid (6M2MTPBA) is a synthetic organic compound with the chemical formula C11H10O2S. It is a white crystalline solid with a melting point of 103-105 °C and a boiling point of 260-262 °C. 6M2MTPBA is a versatile compound with numerous applications in scientific research, including as a reagent for the synthesis of other compounds and as a tool for studying the structure and function of proteins.

Mechanism of Action

6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% is a substrate for several enzymes involved in drug metabolism, including cytochrome P450, and is also a substrate for several enzymes involved in signal transduction pathways, such as G-protein coupled receptors. 6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% is metabolized by these enzymes to form various metabolites, which can then interact with other molecules in the cell to modulate cellular processes.
Biochemical and Physiological Effects
6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% has been shown to modulate the activity of several enzymes involved in drug metabolism and signal transduction pathways. In addition, 6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% has been shown to modulate the expression of several genes involved in drug metabolism and signal transduction pathways. 6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% has also been shown to modulate the activity of several proteins involved in drug metabolism and signal transduction pathways.

Advantages and Limitations for Lab Experiments

The major advantage of using 6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% in laboratory experiments is that it is a relatively inexpensive and readily available compound. In addition, 6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% is a versatile compound with a wide range of applications in scientific research. However, 6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% is a relatively unstable compound and can be easily degraded by light and air.

Future Directions

Future research on 6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% should focus on further elucidating its mechanism of action and exploring its potential applications in drug discovery and development. In addition, further research should be conducted to optimize the synthesis of 6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% and to develop methods for its purification and storage. Finally, further research should be conducted to investigate the potential toxicity of 6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% and its metabolites.

Synthesis Methods

6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methylthiophenol with 6-bromo-2-naphthoic acid in the presence of anhydrous sodium acetate in acetic acid. This reaction yields a mixture of 6-methyl-2-(3-methylthiophenyl)benzoic acid and 6-methyl-2-(4-methylthiophenyl)benzoic acid, which can be separated by column chromatography.

Scientific Research Applications

6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% has a wide range of applications in scientific research, including as a reagent for the synthesis of other compounds, as a tool for studying the structure and function of proteins, and as a substrate for the preparation of enzyme inhibitors. 6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% has been used in studies of the structure and function of enzymes involved in the metabolism of drugs, such as cytochrome P450, and in the synthesis of inhibitors of these enzymes. 6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% has also been used in studies of the structure and function of proteins involved in signal transduction pathways, such as G-protein coupled receptors.

properties

IUPAC Name

2-methyl-6-(3-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-10-5-3-8-13(14(10)15(16)17)11-6-4-7-12(9-11)18-2/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJHWSONGCKCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC=C2)SC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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